Maurocalcine
Description
Discovery and Classification within Scorpion Venoms
Maurocalcine (B1151375) was first discovered as a component of the venom of the Tunisian chactid scorpion, Scorpio maurus palmatus. nih.govmdpi.com However, the natural abundance of the toxin in the venom is extremely low, which made its direct isolation for analytical purposes impractical. wikipedia.org To overcome this limitation, researchers successfully produced a synthetic version of this compound (sMCa) using solid-phase peptide synthesis. wikipedia.orgpnas.org This synthetic peptide was shown to be structurally and functionally identical to the native toxin, enabling detailed characterization of its properties. pnas.orgnih.gov
This compound is classified as a member of the calcin family of scorpion toxins. mdpi.com This family is characterized by peptides that fold into an "Inhibitor Cystine Knot" (ICK) motif, a highly stable structure maintained by three disulfide bridges. nih.govmdpi.comrcsb.org This structural fold is a hallmark of many toxic and inhibitory peptides. smartox-biotech.comresearchgate.net The family also includes other toxins such as imperatoxin A, opicalcins 1 and 2, hemicalcin, and hadrucalcin, all of which are known to act on ryanodine (B192298) receptors. mdpi.com
This compound shares a high degree of sequence identity, approximately 82%, with imperatoxin A (IpTxA), a toxin isolated from the venom of the scorpion Pandinus imperator. wikipedia.orgsmartox-biotech.com Both toxins are potent agonists of the type 1 ryanodine receptor (RyR1), a calcium channel crucial for excitation-contraction coupling in skeletal muscle. wikipedia.orgsmartox-biotech.com Despite their similarities, there are differences in their effects and interactions with different ryanodine receptor isoforms. For instance, while both toxins activate RyR1, their effects on the cardiac isoform (RyR2) differ, highlighting subtle but important distinctions in their mechanisms of action. nih.gov Structurally, both MCa and IpTxA possess a cluster of positively charged residues on one face of the molecule, which is believed to be important for their interaction with cell membranes. mdpi.comscite.ai
| Toxin | Source Organism | Sequence Identity to MCa | Primary Target |
| This compound (MCa) | Scorpio maurus palmatus | 100% | Ryanodine Receptor 1 (RyR1) |
| Imperatoxin A (IpTxA) | Pandinus imperator | 82% | Ryanodine Receptor 1 (RyR1) |
| Opicalcin 1 | Opistophthalmus carinatus | High | Ryanodine Receptors |
| Opicalcin 2 | Opistophthalmus carinatus | High | Ryanodine Receptors |
| Hemicalcin | Hemiscorpius lepturus | High | Ryanodine Receptors |
| Hadrucalcin | Hadrurus gertschi | High | Ryanodine Receptors |
Membership in the Calcin Toxin Family
Significance as a Research Probe in Ion Channel Biology and Peptide Transduction
The unique characteristics of this compound make it an invaluable tool for scientific investigation in two major areas: ion channel biology and peptide transduction.
As a potent and specific modulator of ryanodine receptors, MCa serves as a powerful probe to study the structure, function, and regulation of these essential intracellular calcium channels. nih.govsmartox-biotech.com It has been demonstrated that MCa binds directly to RyR1 and induces a long-lasting subconductance state, providing insights into the channel's gating mechanisms. nih.govuniprot.org Its ability to mimic certain aspects of the physiological activation of RyR1 has made it a useful tool for dissecting the intricate process of excitation-contraction coupling in muscle tissues. nih.govnih.gov
Properties
Molecular Formula |
C156H260N56O46S6 |
|---|---|
Molecular Weight |
3858.8 Da |
Appearance |
White lyophilized solidPurity rate: > 98 %AA sequence: Gly-Asp-Cys3-Leu-Pro-His-Leu-Lys-Leu-Cys10-Lys-Glu-Asn-Lys-Asp-Cys16-Cys17-Ser-Lys-Lys-Cys21-Lys-Arg-Arg-Gly-Thr-Asn-Ile-Glu-Lys-Arg-Cys32-Arg-OHDisulfide bonds: Cys3-Cys17, Cys10-Cys21 and Cys16-Cys32Length (aa): 33 |
Origin of Product |
United States |
Structural Biology and Conformation of Maurocalcine
Primary Amino Acid Sequence and Disulfide Connectivity
Maurocalcine's primary structure is composed of 33 amino acid residues. wikipedia.org Its sequence is GDCLPHLKLCKENKDCCSKKCKRRGTNIEKRCR. scielo.br A defining feature of its architecture is the presence of three intramolecular disulfide bridges, which are crucial for its stable three-dimensional fold. nih.govmdpi.com
Cysteine Bridging Pattern (Cys3-Cys17, Cys10-Cys21, Cys16-Cys32)
The specific connectivity of the six cysteine residues in This compound (B1151375) has been determined, revealing a distinct pattern of disulfide bonds. nih.govmdpi.comrupress.org These bridges form between Cys3 and Cys17, Cys10 and Cys21, and Cys16 and Cys32. nih.govmdpi.comrupress.orgresearchgate.net This particular arrangement is fundamental to the formation of its characteristic structural motif. nih.govrupress.org
Three-Dimensional Fold Architecture
The three-dimensional structure of this compound is characterized by a highly stable and compact fold, a direct consequence of its disulfide bond arrangement. mdpi.comrupress.org This structural stability is so significant that the peptide resists denaturation even at high temperatures and extreme pH values. core.ac.uk
Inhibitor Cystine Knot (ICK) Motif Elucidation
This compound adopts a well-defined structural motif known as the Inhibitor Cystine Knot (ICK). nih.govmdpi.comnih.govportlandpress.com This motif is characterized by a ring formed by two disulfide bridges (Cys3-Cys17 and Cys10-Cys21) and the intervening peptide backbone, which is then threaded by the third disulfide bond (Cys16-Cys32). rupress.orgportlandpress.comnih.gov this compound was the first scorpion toxin identified to possess this ICK fold, a structure more commonly observed in toxins from spiders and cone snails. nih.govpnas.org The ICK motif is responsible for the peptide's remarkable structural stability. rupress.org
Electrostatic Surface Characteristics
A striking feature of this compound's three-dimensional structure is the asymmetrical distribution of charged residues on its surface, creating a significant dipole moment. wikipedia.orgnih.gov This charge separation is a key aspect of its molecular identity.
Distribution of Basic and Hydrophobic Residues
This compound is a highly basic peptide, with 12 out of its 33 residues being positively charged (lysine or arginine). nih.govcore.ac.uk These basic residues are predominantly clustered on one face of the molecule, creating a distinct "basic face". nih.govcapes.gov.br This positively charged surface includes residues such as Lys19, Lys20, Lys22, Arg23, and Arg24. wikipedia.orgnih.gov In contrast, the opposite face is largely hydrophobic in nature and contains the acidic residues Asp2, Glu12, Asp15, and Glu29. wikipedia.orgnih.govcapes.gov.br This pronounced electrostatic anisotropy is a critical characteristic of the this compound molecule. nih.gov
Analysis of Dipole Moment
The three-dimensional structure of this compound is characterized by a significant dipole moment, a result of the asymmetric distribution of charged amino acid residues across its molecular surface. wikipedia.org One face of the peptide is densely populated with basic residues, creating a distinct positively charged surface. wikipedia.orgnih.gov In contrast, the opposing face is predominantly composed of hydrophobic and acidic residues. wikipedia.orgmdpi.com This charge separation establishes a strong dipole moment that is believed to play a crucial role in the peptide's biological activity, particularly its ability to interact with and translocate across cellular membranes. wikipedia.orgcore.ac.uk
The basic face includes several lysine (B10760008) and arginine residues, while the opposite surface contains acidic residues such as aspartic and glutamic acid. wikipedia.org This electrostatic anisotropy is a common feature among calcins, a family of scorpion venom peptides that act on ryanodine (B192298) receptors. nih.gov The dipole moment is thought to orient the peptide as it approaches the negatively charged surface of the plasma membrane, facilitating an initial electrostatic attraction that is a prerequisite for its subsequent internalization. mdpi.comcore.ac.uk
Table 1: Distribution of Charged Residues Contributing to this compound's Dipole Moment
| Positively Charged (Basic) Residues | Negatively Charged (Acidic) Residues |
|---|---|
| Lys8 | Asp2 |
| Lys19 | Glu12 |
| Lys20 | Asp15 |
| Lys22 | Glu29 |
| Arg23 | |
| Arg24 |
Data compiled from available structural information. wikipedia.org
Structural Homology and Mimicry
Resemblance to the Dihydropyridine (B1217469) Receptor (DHPR) Domain A
A remarkable feature of this compound is its striking structural and sequence homology to a specific segment of the skeletal muscle dihydropyridine receptor (DHPR), known as Domain A. mdpi.comnih.govnih.gov This domain is part of the intracellular loop connecting repeats II and III of the DHPR's α1S subunit (CaV1.1), a region critical for the process of excitation-contraction (E-C) coupling. mdpi.comcore.ac.uk The DHPR is a voltage-gated calcium channel in the plasma membrane of muscle cells that physically interacts with the ryanodine receptor type 1 (RyR1), an intracellular calcium release channel in the sarcoplasmic reticulum, to trigger muscle contraction. pnas.orgresearchgate.net
Structural studies have revealed that the β-sheet structure of this compound mimics that of Domain A. nih.gov This molecular mimicry extends to their functional effects. Both this compound and synthetic peptides corresponding to Domain A modulate the activity of RyR1 in a similar fashion. nih.govnih.gov Research has demonstrated that this compound and Domain A share common binding sites on the RyR1 protein. nih.govresearchgate.net Specifically, two discrete regions on RyR1 have been identified as interaction sites for both this compound and Domain A: one encompassing amino acid residues 1021-1631 and a more significant one within residues 3201-3661. nih.govnih.gov Further investigation pinpointed the amino acid region 3350-3501 of RyR1 as being sufficient for these interactions. nih.gov Competition experiments have confirmed that the binding of Domain A to this RyR1 fragment is inhibited by this compound, providing strong evidence for a shared binding site. nih.govnih.gov
Table 2: Comparison of this compound and DHPR Domain A
| Feature | This compound | DHPR Domain A |
|---|---|---|
| Origin | Scorpion Venom ( Scorpio maurus palmatus ) mdpi.com | Cytoplasmic II-III loop of DHPR α1S subunit mdpi.com |
| Primary Target | Ryanodine Receptor 1 (RyR1) mdpi.commedchemexpress.com | Ryanodine Receptor 1 (RyR1) researchgate.net |
| Key Structural Motif | Inhibitor Cystine Knot (ICK), β-sheet structure mdpi.comrcsb.org | β-sheet structure nih.gov |
| Binding on RyR1 | Shares binding sites with Domain A nih.govnih.gov | Shares binding sites with this compound nih.govnih.gov |
| Functional Effect | Modulates RyR1 channel activity nih.gov | Modulates RyR1 channel activity nih.gov |
Evolutionary and Functional Implications of Structural Convergence
The structural and functional similarity between a scorpion toxin and a domain of a mammalian ion channel is a compelling example of convergent evolution. nih.gov This phenomenon, where unrelated species independently evolve similar traits to adapt to similar challenges or environments, suggests that both this compound and DHPR Domain A have been shaped by evolutionary pressures to interact with the same molecular target, RyR1. biorxiv.org For this compound, this interaction is a predatory strategy, allowing the scorpion's venom to potently affect the muscle function of its prey. For the DHPR, this interaction is the cornerstone of physiological muscle contraction.
This structural convergence has profound functional implications. This compound, by mimicking Domain A, effectively hijacks a critical physiological pathway. Its interaction with RyR1 provides a powerful tool for researchers to probe the intricate details of E-C coupling. researchgate.netrcsb.org Studying how this compound modulates RyR1 can shed light on the allosteric changes that occur during the natural interaction between the DHPR and RyR1. researchgate.net
The existence of such molecular mimicry highlights the efficiency of certain structural scaffolds, like the inhibitor cystine knot (ICK) fold of this compound, for developing potent and specific protein-protein interactions. nih.gov The divergence of scorpion venom peptides from a common ancestor appears to have given rise to functionally distinct molecules that can target different ion channels, yet in the case of this compound, it converged on a functional solution already present in the vertebrate E-C coupling machinery. nih.gov This makes this compound and its relatives, the calcins, invaluable for dissecting the structure-function relationships of RyR channels and the molecular basis of their regulation. nih.gov
Molecular Mechanism of Ryanodine Receptor Ryr Modulation by Maurocalcine
Binding Interactions with Ryanodine (B192298) Receptor Isoforms
Maurocalcine (B1151375) exhibits distinct binding characteristics and affinities for the different isoforms of the ryanodine receptor, primarily the skeletal muscle (RyR1) and cardiac (RyR2) types.
High-Affinity Binding to Skeletal Muscle RyR1
This compound acts as a high-affinity agonist for the type-1 ryanodine receptor (RyR1) found in skeletal muscle. smartox-biotech.com The binding affinity is reported to be in the nanomolar range, with an EC50 value of approximately 12 nM for stimulating [3H]-ryanodine binding. uchile.clcapes.gov.br This strong interaction leads to significant modifications in the channel's gating behavior. nih.govnih.gov The toxin potentiates [3H]ryanodine binding to sarcoplasmic reticulum (SR) vesicles, indicating a direct interaction that favors an open channel conformation. core.ac.uknih.govnih.gov
Identification of this compound-Binding Domains on RyR1 Cytoplasmic Regions
Research has identified specific domains on the cytoplasmic region of RyR1 that are responsible for its interaction with this compound. Two discrete regions, designated as fragment 3 (residues 1021-1631) and fragment 7 (residues 3201-3661), have been shown to bind MCa. uchile.clnih.gov Further investigation revealed that the amino acid region 3350-3501 within fragment 7 is sufficient for this interaction. nih.gov Notably, these binding sites are shared with domain A of the dihydropyridine (B1217469) receptor (DHPR) II-III loop, a key component in skeletal muscle excitation-contraction coupling, suggesting that MCa may mimic the action of this endogenous regulator. nih.govnih.govnih.gov The binding of MCa to these cytoplasmic domains is thought to be a critical step in its modulation of RyR1 channel function. core.ac.uk
Comparative Interaction Analysis with Cardiac RyR2
In contrast to its potent effects on RyR1, this compound's interaction with the cardiac ryanodine receptor (RyR2) is functionally different, despite structural similarities in the binding domains. nih.govnih.gov MCa does interact directly with RyR2, with an apparent affinity of approximately 150 nM. smartox-biotech.comnih.govnih.gov The binding sites on RyR2 are homologous to those identified on RyR1. smartox-biotech.comnih.govnih.gov However, this binding does not translate into the same significant functional modifications observed with RyR1. nih.govnih.gov Studies have shown that MCa has a negligible effect on [3H]ryanodine binding to RyR2 and fails to induce calcium release from cardiac SR vesicles. nih.govnih.gov While some research indicates that MCa and its analog, MCaE12A, can increase RyR2's sensitivity to cytoplasmic calcium, the profound channel gating modifications seen in RyR1 are absent. portlandpress.com This suggests a difference in the signal transduction mechanism from the MCa-binding domains to the channel pore between the two isoforms. nih.gov
Biophysical Modulation of RyR Gating Properties
The binding of this compound to RyR1 induces distinct and significant changes in the channel's biophysical properties, including its conductance and open probability.
Induction of Long-Lasting Subconductance States
A hallmark of this compound's effect on RyR1 is the induction of long-lasting subconductance states (LLSS). smartox-biotech.comnih.govnih.gov When MCa binds to the channel, it stabilizes an open state characterized by a reduced conductance, approximately 40-60% of the full conductance. uchile.clnih.govnih.gov These subconductance states can persist for several seconds, a duration thousands of times longer than the normal mean open time of the channel. nih.gov This effect is observed when MCa is applied to the cytoplasmic side of the channel and is a key feature of its agonistic action on RyR1. nih.gov
Allosteric Regulation of Ryanodine Binding Affinity
This compound (MCa) acts as a potent allosteric modulator of the ryanodine receptor, significantly influencing its affinity for ryanodine, a plant alkaloid used experimentally to probe RyR channel function. The binding of [3H]ryanodine is often considered an indicator of the RyR channel's open probability.
Research demonstrates that MCa strongly potentiates [3H]ryanodine binding to the skeletal muscle isoform, RyR1. nih.gov This potentiation can be substantial, with some studies reporting a seven-fold increase in binding. nih.gov The concentration of MCa required to achieve half-maximal effect (EC50) on [3H]ryanodine binding to RyR1 has been reported as 12 nM at a Ca2+ concentration of 10 µM. uchile.cl In contrast, another study reported an EC50 value of 2558 nM. smartox-biotech.com Functionally, MCa shifts the calcium dependence of [3H]ryanodine binding, increasing the channel's sensitivity to activation by low calcium concentrations and decreasing its sensitivity to inhibition by high calcium concentrations. uchile.cl
The effect of MCa is isoform-specific. Unlike its strong effect on RyR1, MCa has a negligible or very weak effect on [3H]ryanodine binding to the cardiac isoform, RyR2, even at concentrations up to 1 µM. nih.gov Despite this functional difference, MCa does bind to RyR2 with an apparent affinity of 150 nM, and the binding sites are homologous to those on RyR1. nih.govresearchgate.net This suggests that while the binding domains are conserved, their role in the gating process differs between the two isoforms. nih.gov
Interestingly, an analog of this compound, MCaE12A, was found to be a high-affinity modulator of RyR2. portlandpress.comdntb.gov.ua This analog increases RyR2's sensitivity to both activating and inhibiting cytoplasmic calcium concentrations, effectively broadening the bell-shaped curve of [3H]ryanodine binding in response to calcium. portlandpress.com
Table 1: Comparative Effects of this compound on Ryanodine Binding Affinity
| Parameter | RyR1 (Skeletal) | RyR2 (Cardiac) |
|---|---|---|
| Effect on [3H]Ryanodine Binding | Strong potentiation (e.g., 7-fold increase) nih.gov | Very weak / Negligible nih.gov |
| EC50 for Binding Potentiation | 12 nM uchile.cl or 2558 nM smartox-biotech.com | Not applicable (non-saturating effect) nih.gov |
| Modulation by Ca2+ | Increases sensitivity to activating [Ca2+], decreases sensitivity to inhibitory [Ca2+] uchile.cl | No significant change nih.gov |
| Binding Affinity (Apparent) | ~10 nM range smartox-biotech.com | ~150 nM nih.govsmartox-biotech.com |
Cellular Consequences of RyR Activation
Promotion of Calcium Release from Intracellular Stores (Sarcoplasmic Reticulum)
As a direct consequence of its ability to activate RyR1, this compound effectively promotes the release of calcium (Ca2+) from the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells. nih.gov This effect is robust, with an EC50 of 17.5 nM for stimulating Ca2+ release from skeletal SR vesicles. uchile.cl The mechanism involves MCa binding to RyR1, which increases the channel's open probability and induces long-lasting subconductance states, leading to a significant Ca2+ efflux. nih.govresearchgate.net This action is also observed in cultured myotubes, where external application of MCa results in an increase in cytosolic Ca2+ due to release from intracellular stores. uchile.cl
In contrast, and consistent with its weak effect on ryanodine binding to RyR2, MCa fails to induce Ca2+ release from cardiac SR vesicles. nih.gov However, the MCa analog, MCaE12A, which does modulate RyR2, was shown to penetrate cardiomyocytes and promote the abnormal opening of RyR2, facilitating Ca2+ mobilization. portlandpress.comdntb.gov.ua It is important to note that a phosphorylated form of MCa (MCab P-Thr26) was shown to be incapable of promoting net Ca2+ release from SR vesicles, suggesting that post-translational modifications can switch MCa from an agonist to an antagonist. pnas.org
Influence on Excitation-Contraction (EC) Coupling Mechanisms in Muscle Cells
Excitation-contraction (EC) coupling is the physiological process that links muscle excitation (an action potential) to muscle contraction (calcium release). In skeletal muscle, this involves a direct, physical interaction between the dihydropyridine receptor (DHPR), a voltage sensor in the plasma membrane, and RyR1 in the SR membrane. nih.gov this compound serves as a valuable tool for studying this process because it shares sequence homology and a common binding site on RyR1 with a critical region of the DHPR known as domain A. researchgate.netnih.gov
Studies in intact adult skeletal muscle fibers have revealed that the functional interaction between DHPR and RyR1 modifies MCa's ability to interact with its target. nih.gov In intact, healthy fibers, externally applied MCa does not induce calcium release, suggesting that the coupling of RyR1 to DHPR in its resting state prevents MCa from activating the channel. nih.gov This implies that the DHPR-RyR1 interaction holds the channel in a state that is unresponsive to the toxin. nih.gov However, in permeabilized muscle cells, MCa induces a strong increase in the frequency of elementary calcium release events (sparks) and promotes long-lasting release events. core.ac.uk In developing muscle cells, MCa induces a calcium transient but fails to affect depolarization-induced Ca2+ release, further highlighting the complexity of its influence within the EC coupling machinery. nih.gov
Regulatory Modulators of this compound-RyR Interaction
Role of Specific Ions (e.g., Potassium)
The interaction between this compound and RyR1 is sensitive to the ionic environment. While information on potassium (K+) specifically is limited, studies have examined its effect in the context of electrostatic shielding. At low concentrations (50-100 mM KCl), the interaction between MCa and RyR1 is not significantly altered. otka-palyazat.hu However, a higher concentration of 250 mM KCl was shown to almost completely suspend the interaction at 5 nM MCa, suggesting that electrostatic interactions are crucial for the binding process. otka-palyazat.hu
More extensively studied is the influence of magnesium (Mg2+). Mg2+ is a known inhibitor of RyR channels, often competing with Ca2+ at activation sites. frontiersin.orgnih.gov this compound modulates this inhibition. It was found to increase the apparent inhibitory constant (Ki) for Mg2+ inhibition of [3H]-ryanodine binding by five-fold, indicating that MCa binding makes the RyR1 channel less sensitive to inhibition by Mg2+. uchile.clresearchgate.netnih.gov In single-channel recordings, the fractional time the channel spends in the MCa-induced subconductance state is decreased by cytoplasmic Mg2+ concentrations at or above 30 µM. uchile.clresearchgate.net
Redox State Sensitivity of RyR1 Stimulation
The stimulatory effect of this compound on RyR1 is highly dependent on the redox state of the channel. uchile.cl RyR1 contains numerous cysteine residues that are sensitive to oxidation and reduction, which in turn modulates channel activity. uchile.cl
Research shows that MCa acts as a more effective RyR1 agonist under reducing conditions. uchile.clnih.gov When skeletal SR vesicles are pre-incubated with the reducing agent dithiothreitol (B142953) (DTT), the stimulation of [3H]-ryanodine binding by MCa is enhanced (11.1-fold increase) compared to native vesicles (6.3-fold increase). uchile.cl Similarly, MCa elicits Ca2+ release from both native and DTT-treated vesicles. uchile.clresearchgate.netnih.gov
Conversely, oxidizing conditions prevent or abolish MCa's effects. uchile.clresearchgate.net The addition of the oxidizing agent thimerosal (B151700) to SR vesicles prevents the Ca2+ release that would normally be induced by MCa. uchile.clsmartox-biotech.comnih.gov In single-channel experiments conducted at low Ca2+ concentrations, thimerosal was shown to abolish the long-lived subconductance state induced by MCa. uchile.clresearchgate.netnih.gov These findings indicate that the redox state of key cysteine residues on the RyR1 protein is a critical determinant of its sensitivity to modulation by this compound. uchile.cl
Maurocalcine As a Cell Penetrating Peptide Cpp in Research
Characterization of Translocation Mechanisms
The entry of maurocalcine (B1151375) into cells is a multifaceted process involving at least two distinct pathways. The balance between these mechanisms can be influenced by the nature and size of the cargo molecule attached to the peptide. nih.govcore.ac.uk
Energy-Independent Entry Pathways
A key characteristic of this compound's translocation ability is its independence from cellular metabolic energy. wikipedia.org Research has demonstrated that MCa can efficiently penetrate various cell types even at low temperatures (4°C), a condition that halts most energy-dependent cellular processes like endocytosis. nih.govuq.edu.au Furthermore, the peptide's entry is not affected by inhibitors of pinocytosis and endocytosis, providing strong evidence for a passive translocation mechanism. nih.govuq.edu.au This energy-independent pathway allows MCa to cross biological membranes rapidly, a feature that distinguishes it from many other cellular uptake systems. wikipedia.orgnih.gov The rigid structure of this compound, conferred by its three disulfide bridges, suggests that its translocation does not require the peptide to unfold extensively. wikipedia.org
Role of Membrane Translocation versus Macropinocytosis
Evidence suggests that this compound utilizes a combination of direct membrane translocation and endocytosis, specifically macropinocytosis, to enter cells. mdpi.comcore.ac.uk
The direct translocation pathway is supported by the rapid onset of MCa's pharmacological effects on its intracellular target, the ryanodine (B192298) receptor, which occurs within seconds of extracellular application. mdpi.comcore.ac.uk This speed is more consistent with direct passage across the plasma membrane than with the slower, multi-step process of endocytosis. nih.gov
However, macropinocytosis is also significantly involved, particularly when MCa is coupled to larger cargo molecules like streptavidin. nih.govnih.gov This is demonstrated by studies using amiloride (B1667095), a known inhibitor of macropinocytosis. mdpi.comnih.gov The entry of MCa-streptavidin complexes is greatly diminished by amiloride. nih.govuq.edu.au Interestingly, the reliance on macropinocytosis is influenced by the cargo. When attached to a small dye (Cy5), the inhibitory effect of amiloride is less pronounced compared to when it is attached to the much larger streptavidin protein, indicating that the cargo's nature helps determine the entry route. nih.gov For some truncated analogues of MCa, amiloride was even found to enhance cell entry, suggesting that blocking macropinocytosis may free up surface area for more efficient direct translocation. nih.gov
| Inhibitor | Mechanism of Action | Effect on Uptake | Reference |
|---|---|---|---|
| Amiloride | Inhibits macropinocytosis | ~27% inhibition | mdpi.com |
| Cytochalasin D | Inhibits macropinocytosis | 18.5% inhibition (non-significant) | mdpi.com |
| Methyl-β-cyclodextrin | Inhibits caveolae-mediated endocytosis | 24.7% increase (no inhibition) | mdpi.com |
| Nocodazole | Inhibits microtubule formation | 48.9% increase | mdpi.com |
| Peptide Analogue | Effect of Amiloride (% Change in Cell Entry) | Reference |
|---|---|---|
| MCaUF1–33 | -19.6% | nih.govresearchgate.net |
| MCaUF1–15 | -39.0% | nih.govresearchgate.net |
| MCaUF18–33 | Enhancement | nih.govresearchgate.net |
| MCaUF20–33 | Enhancement | nih.govresearchgate.net |
Interactions with Cellular Membranes
The initial step in this compound's entry into a cell is its interaction with components on the cell surface. Its highly basic nature, with a significant net positive charge, dictates its affinity for negatively charged molecules on the plasma membrane. nih.gov
Binding to Glycosaminoglycans and Negatively Charged Lipids (e.g., GD3)
This compound's cell penetration mechanism involves a two-step binding process on the plasma membrane. core.ac.uk The first interaction is with heparan sulfate (B86663) proteoglycans (HSPGs), a major class of glycosaminoglycans (GAGs) on the cell surface. nih.govcore.ac.uk This interaction occurs with micromolar affinity and quantitatively improves the efficiency of cell entry. nih.govcore.ac.uk Studies using Chinese hamster ovary (CHO) cells deficient in GAGs showed a reduction in MCa uptake by over 50%, confirming the importance of this interaction. nih.gov Soluble heparin and heparan sulfates can competitively inhibit MCa's cell penetration. nih.gov
Following the initial binding to GAGs, this compound engages in a higher-affinity interaction with negatively charged membrane lipids. core.ac.ukcore.ac.uk This interaction is crucial for both translocation and macropinocytosis. nih.gov A key lipid partner for this compound is the disialoganglioside GD3, one of the most abundant charged lipids in natural membranes. nih.govscielo.brscielo.br The affinity of MCa for GD3 is in the sub-micromolar range (KD ≈ 0.49 μM), which correlates well with the concentrations required for efficient cell penetration. nih.gov The basic amino acid residues on MCa are essential for this interaction with negatively charged lipids. nih.gov
| Binding Partner | Class | Role in Penetration | Binding Affinity (KD) | Reference |
|---|---|---|---|---|
| Heparan Sulfate | Glycosaminoglycan | Initial binding, enhances uptake efficiency | Micromolar range | nih.govcore.ac.uk |
| Heparin (analogue) | Glycosaminoglycan | Binds MCa, used in inhibition studies | ~398 nM | acs.org |
| GD3 Ganglioside | Negatively Charged Lipid | Second, higher-affinity binding step, crucial for translocation | ~490 nM | nih.gov |
Influence of Membrane Potential on Entry Efficacy
The natural electrical potential across the plasma membrane, which is negative on the inside, acts as a driving force for the cellular entry of the positively charged this compound peptide. The translocation of MCa is sensitive to variations in membrane potential. nih.gov This electrochemical attraction likely contributes to the peptide accumulating inside the cell against its concentration gradient. mdpi.commdpi.com This sensitivity to membrane voltage is another factor that points towards a direct translocation mechanism, as endocytosis is not typically considered to be inhibited by a reduction in membrane potential.
Intracellular Delivery Capabilities
This compound has proven to be a robust and versatile vector for transporting a wide array of cargo molecules into cells, a property that is of great technological value. nih.govnih.gov Its ability to act as a carrier for compounds that are normally impermeant to the cell membrane has been demonstrated across numerous studies. wikipedia.orgmdpi.com
Research has shown that MCa can successfully deliver large proteins, such as streptavidin, into the cytoplasm and nucleus. wikipedia.orgnih.gov It is also an effective vector for small-molecule drugs. For example, this compound analogues have been used to deliver the chemotherapeutic drug doxorubicin (B1662922) into cancer cells. wikipedia.orgresearchgate.net Beyond proteins and small drugs, MCa can facilitate the intracellular delivery of nanoparticles, including quantum dots and gold nanoparticles, for applications in biomedical imaging and targeted therapy. mdpi.comresearchgate.netlongdom.org The ability of this compound to deliver such a diverse range of cargoes highlights its potential for broad applications in therapeutic and diagnostic research. scielo.br
| Cargo Type | Specific Example | Application Area | Reference |
|---|---|---|---|
| Proteins | Streptavidin | Research tool, proof-of-concept | wikipedia.orgnih.gov |
| Small-Molecule Drugs | Doxorubicin | Cancer therapy research | wikipedia.orgresearchgate.net |
| Nanoparticles | Quantum Dots | Cellular imaging | mdpi.com |
| Nanoparticles | Gold Nanoparticles | Drug delivery, imaging | researchgate.netlongdom.org |
| Peptides | Not specified | General delivery research | mdpi.comnih.gov |
Vectorization of Molecular Cargoes (Proteins, Peptides, Oligonucleotides, Nanoparticles)
This compound has demonstrated considerable versatility as a vector for a wide range of molecular cargoes that are typically membrane-impermeable. nih.govmdpi.com Its robust cell-penetrating properties allow for the intracellular delivery of proteins, peptides, oligonucleotides, and nanoparticles. nih.govcore.ac.uk
Proteins and Peptides: Initial studies highlighted MCa's capacity to transport large proteins. For instance, a biotinylated derivative of MCa was successfully coupled to fluorescently labeled streptavidin, a protein with a significantly higher mass than MCa itself. wikipedia.orgnih.gov This complex was shown to efficiently penetrate various cell types, delivering the streptavidin cargo into both the cytoplasm and the nucleus. nih.govcore.ac.uk This demonstrated that MCa could serve as a carrier for substantial protein molecules without the need for metabolic energy or an endocytic pathway. wikipedia.orgnih.gov Furthermore, MCa and its analogues have been used to deliver other peptides. core.ac.ukcore.ac.uk A disulfide-less analogue of MCa, Cys-MCa-Abu, was conjugated to a FITC-labeled peptide derived from Gβ1, showcasing the potential for delivering bioactive peptides. core.ac.uk
Oligonucleotides: The delivery of nucleic acids, such as oligonucleotides, for therapeutic or research purposes is often hindered by their poor membrane permeability. frontiersin.org this compound and its derivatives have been explored as vectors to overcome this challenge. csic.es Patented inventions describe the use of small CPPs derived from this compound for the intracellular delivery of various agents, including oligonucleotides. csic.es These systems involve derivatizing the peptide and coupling it to oligonucleotides through linkages like disulfide bonds or thioethers. csic.es
Nanoparticles: The functionalization of nanoparticles with CPPs is a burgeoning area of research for targeted drug delivery and imaging. mdpi.comuni-mainz.de this compound has been successfully used to functionalize gold nanoparticles (GNPs). nih.govhealtheducationandpublichealth.com These MCa-functionalized GNPs have shown enhanced and selective permeability in various tumor cell lines, indicating their potential for biomedical imaging and targeted cancer therapy. nih.govacs.org Analogues of this compound have also been used to deliver quantum dots into cells. mdpi.com
Table 1: Examples of Molecular Cargo Delivered by this compound and its Analogues
| Cargo Type | Specific Example | This compound Analogue Used | Research Application | Reference(s) |
|---|---|---|---|---|
| Proteins | Streptavidin (fluorescently labeled) | Biotinylated MCa (MCab) | Vector for protein delivery into cytoplasm and nucleus | nih.govcore.ac.ukmdpi.com |
| Peptides | FITC-Gpep-Cys (derived from Gβ1) | Cys-MCa-Abu | Delivery of bioactive peptides | core.ac.uk |
| Small Molecules | Doxorubicin | This compound analogue | Cancer therapy | nih.govwikipedia.orgmdpi.com |
| Oligonucleotides | General oligonucleotides | Derivatized MCa | Intracellular delivery of nucleic acids | csic.es |
| Nanoparticles | Gold Nanoparticles (GNPs) | MCaUF1-9(Ala)-C, MCa analogue | Biomedical imaging, drug delivery | nih.govhealtheducationandpublichealth.comdb-thueringen.de |
| Nanoparticles | Quantum Dots | This compound | In vitro and in vivo cell delivery | mdpi.com |
Evaluation of Delivery Efficiency and Specificity across Cell Types
The effectiveness of a CPP is determined not only by its ability to carry cargo but also by its efficiency and specificity of delivery across different cell types. nih.govcore.ac.uk this compound and its analogues have been evaluated in a variety of cell lines, demonstrating both high efficiency and, in some cases, cell-type-specific interactions. mdpi.comlongdom.org
Delivery Efficiency: Studies have consistently shown that MCa can facilitate cellular uptake at low nanomolar concentrations. nih.govcore.ac.uk The penetration of a fluorescently labeled MCa-streptavidin complex was observed at concentrations as low as 10 nM. nih.govcore.ac.uk Truncated, unfolded analogues of MCa have also been shown to be highly efficient. For instance, the MCaUF1-9 peptide, corresponding to the hydrophobic face of this compound, demonstrated detectable penetration in glioma F98 cells at concentrations as low as 33 nM. core.ac.uk This analogue, when conjugated to a Cy5 dye, proved to be more efficient at penetrating F98 and CHO cells than the well-known CPP, TAT. core.ac.ukmdpi.com
The mechanism of entry for MCa appears to involve a combination of direct membrane translocation and endocytosis, with the balance between these pathways influenced by the nature of the cargo. core.ac.ukmdpi.com For small cargoes, direct translocation is often favored, allowing for rapid cytoplasmic access. mdpi.com
Cell-Type Specificity: While MCa is capable of penetrating a wide variety of cell types, including HEK293, CHO, and various cancer cell lines, some studies suggest a degree of cell-type preference. wikipedia.orgnih.govcore.ac.uk The interaction of MCa with cell surface molecules, such as glycosaminoglycans and negatively charged lipids like the disialoganglioside GD3, plays a role in its uptake. nih.govdb-thueringen.de The abundance of these molecules can vary between cell types, potentially influencing delivery specificity.
Research on MCa-functionalized gold nanoparticles (GNPs) has highlighted this cell-selective behavior. An analogue, MCaUF1-9(Ala)-C, conjugated to GNPs showed a higher affinity for MDA-MB-231 breast cancer cells compared to HeLa or A431 cells. longdom.org In contrast, TAT-conjugated GNPs displayed a higher affinity for A431 cells. longdom.org When conjugated with the anti-cancer drug doxorubicin, the MCa analogue-GNP conjugate induced the highest cytotoxicity in MDA-MB-231 cells, correlating with its higher penetration activity in this cell line. longdom.org Furthermore, studies with radiolabeled L-Maurocalcine (¹²⁵I-L-MCa) in DAOY medulloblastoma cells showed time- and dose-dependent uptake, indicating retained biological activity and potential for targeting such cells. The pH-sensitive nature of some MCa analogues, due to the presence of histidine residues, also suggests a potential for targeting the acidic microenvironment of tumors. core.ac.uk
Table 2: Comparative Delivery Efficiency of this compound Analogues in Different Cell Lines
| This compound Analogue | Cell Line | Cargo | Key Finding | Reference(s) |
|---|---|---|---|---|
| MCab (biotinylated MCa) | HEK293 | Fluorescent Streptavidin | Penetration observed at concentrations as low as 10 nM. | nih.govcore.ac.uk |
| MCaUF1-9-C-Cy5 | F98 (glioma) | Cy5 dye | Detectable penetration at 33 nM; more efficient than TAT-C-Cy5. | core.ac.ukmdpi.com |
| MCaUF1-9-C-Cy5 | CHO | Cy5 dye | Showed better performance than TAT, penetratin, and poly-arginine. | mdpi.com |
| MCaUF1-9(Ala)-C-GNP | MDA-MB-231 (breast cancer) | Gold Nanoparticle | Higher affinity for MDA-MB-231 cells compared to HeLa and A431. | longdom.org |
| MCaUF1-9(Ala)-C-GNP-Dox | MDA-MB-231 (breast cancer) | Doxorubicin | Highest cytotoxicity in MDA-MB-231 cells, correlating with uptake. | longdom.org |
| ¹²⁵I-L-MCa | DAOY (medulloblastoma) | ¹²⁵I | Time and dose-dependent uptake. |
Peptide Engineering and Derivatization of Maurocalcine
Strategies for Rational Design and Synthesis of Analogs
The rational design of maurocalcine (B1151375) analogs involves a multifaceted approach, combining chemical synthesis, strategic amino acid substitutions, and truncations to dissect and optimize its structure for specific applications.
Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis, Native Chemical Ligation)
Due to its low natural abundance, the chemical synthesis of this compound was essential for its characterization. capes.gov.brnih.gov The primary method for producing this compound and its analogs is Solid-Phase Peptide Synthesis (SPPS) . capes.gov.brnih.govnih.govmdpi.com This technique allows for the stepwise assembly of the peptide chain on a solid support, enabling precise control over the amino acid sequence. nih.gov The synthesis of the 33-amino acid peptide has been successfully achieved using an automated peptide synthesizer with an Fmoc (9-fluorenylmethyloxycarbonyl) strategy. nih.govmdpi.com Following the assembly, the peptide is cleaved from the resin, and a critical folding and oxidation step is performed to form the three essential disulfide bridges (Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32) that define its stable, folded structure. capes.gov.brnih.govnih.govwikipedia.org The yield of the final purified and folded peptide is a significant consideration in this process. For instance, the synthesis of D-maurocalcine resulted in a 25% yield after all steps. nih.gov While SPPS is the predominant method, the principles of Native Chemical Ligation (NCL) could theoretically be applied for the synthesis of larger or more complex this compound derivatives, although specific examples in the context of this compound are not prominently documented in the provided search results. NCL allows for the joining of two unprotected peptide fragments, which can be advantageous for creating larger constructs.
Design of D-Amino Acid Diastereomers (e.g., D-Maurocalcine)
A key strategy to eliminate the pharmacological activity of this compound while preserving its cell-penetrating ability is the synthesis of its D-amino acid diastereomer, D-maurocalcine . nih.govresearchgate.netnih.gov This analog is constructed entirely from D-amino acids, creating a mirror image of the native L-maurocalcine. nih.govcore.ac.uk
Key findings regarding D-maurocalcine:
Synthesis and Structure: D-maurocalcine is synthesized using SPPS with Fmoc-D-amino acids. nih.gov Remarkably, it folds into a three-dimensional structure that is a mirror image of the L-isoform, maintaining the same disulfide bridge connectivity. nih.govresearchgate.net
Pharmacological Inertness: D-maurocalcine is pharmacologically inert, showing no activity on its target, the ryanodine-sensitive calcium channels. nih.govresearchgate.netnih.gov This is a crucial feature for its development as a safe drug delivery vector.
Cell Penetration: Despite its lack of pharmacological effect, D-maurocalcine retains the cell-penetrating properties of the native peptide. nih.govresearchgate.netnih.gov
Protease Resistance: A significant advantage of D-maurocalcine is its resistance to degradation by proteases, which enhances its stability for potential in vivo applications. nih.govnih.govresearchgate.net
This approach successfully decouples the cell-penetrating function from the pharmacological activity, making D-maurocalcine a promising candidate for a non-toxic and efficient CPP. nih.govresearchgate.netnih.gov
Cysteine Substitution and Truncation Strategies (e.g., Mini-Maurocalcine, Disulfide-less Analogs)
To simplify synthesis, reduce potential toxicity, and identify the minimal sequence required for cell penetration, researchers have explored cysteine substitution and truncation of the this compound sequence.
Disulfide-less Analogs:
One approach involves replacing the six cysteine residues with isosteric 2-aminobutyric acid (Abu) residues. researchgate.netnih.govnih.gov This modification prevents the formation of disulfide bridges, resulting in a linear, unfolded peptide. rsc.orgresearchgate.netmdpi.com These disulfide-less analogs, such as MCa-Abu, are pharmacologically inactive but surprisingly retain their cell-penetrating capabilities, demonstrating that the folded structure is not an absolute requirement for cell entry. rsc.orgresearchgate.netnih.gov A linear analog, Lin-Tyr-MCa, was synthesized to investigate the role of the 3D structure on in vivo properties and was found to be less stable than its disulfide-bridged counterpart. semanticscholar.orgmdpi.com
Truncated Analogs (Mini-Maurocalcine):
Further engineering has led to the development of truncated versions of this compound, often referred to as mini-maurocalcine . researchgate.netdb-thueringen.de These shorter peptides are derived from specific regions of the full-length sequence. For example, a nine-residue peptide corresponding to the hydrophobic face of this compound (MCaUF1-9) has shown very effective cell penetration. mdpi.comnih.gov These truncated analogs are easier and more cost-effective to synthesize. nih.gov Studies have shown that even significantly truncated versions of this compound can still efficiently penetrate cells, highlighting the modular nature of its cell-penetrating domains. nih.govnih.gov
| Analog | Modification | Structure | Pharmacological Activity | Cell Penetration | Reference |
|---|---|---|---|---|---|
| MCa-Abu | 6 Cys → 6 Abu | Linear, Unfolded | Inactive | Retained | researchgate.netnih.gov |
| Lin-Tyr-MCa | No disulfide bridges | Linear | Inactive | Retained | semanticscholar.orgmdpi.com |
| Mini-Maurocalcine (MCaUF1-9) | Truncated (residues 1-9), Cys replaced with Abu | Short, Linear | Inactive | Efficient | mdpi.comnih.gov |
Site-Directed Mutagenesis for Structure-Activity Relationship (SAR) Studies
Site-directed mutagenesis, particularly alanine (B10760859) scanning, has been instrumental in elucidating the structure-activity relationships (SAR) of this compound. wikipedia.org By systematically replacing specific amino acid residues with alanine, researchers can identify key residues responsible for its pharmacological activity and cell penetration.
Mutagenesis studies have revealed that the basic residues on one face of the molecule are crucial for its interaction with the cell membrane and subsequent entry. wikipedia.org For example, mutations of lysine (B10760008) and arginine residues (K8A, K19A, K20A, K22A, R23A, R24A) have been shown to affect the peptide's affinity and function. wikipedia.org Interestingly, the structural requirements for pharmacological activity on the ryanodine (B192298) receptor are more stringent than those for cell penetration. researchgate.net This allows for the design of analogs with single point mutations that abolish pharmacological effects while preserving, and in some cases even enhancing, cell penetration. nih.govnih.gov For instance, substituting the glutamic acid at position 12 with alanine (E12A) in a disulfide-less analog was found to improve its cell penetration efficacy. nih.gov
Functional Reprogramming and Optimization of Analogs
The ultimate goal of this compound engineering is to create analogs that are not only safe but also optimized for specific delivery tasks. This involves reprogramming their function from a toxin to a dedicated molecular transporter.
Enhancing Cell Penetration Efficacy and Intracellular Retention
The inherent ability of this compound (MCa) to penetrate cell membranes has been a key area of research, with efforts to create analogs with superior efficacy and intracellular persistence. core.ac.uk Strategies have included sequence truncation and the synthesis of stereoisomers.
One notable approach involves the creation of truncated analogs. A peptide derived from the hydrophobic face of this compound, named MCaUF1-9 , has demonstrated particularly favorable cell-penetration efficacy. mdpi.com In comparative studies using F98 cells, MCaUF1-9 showed more potent penetration than other well-known cell-penetrating peptides (CPPs) like Tat, penetratin, or polyarginine. mdpi.com Quantitative analysis by flow cytometry revealed that at a concentration of 10 µM, MCaUF1-9 penetrates cells 3.5-fold more effectively than polyarginine, 3.6-fold better than penetratin, and 5.5-fold better than Tat-C-Cy5. mdpi.com This highlights the potential of engineering specific domains of this compound to create smaller, yet more potent, cell-penetrating vectors.
Another strategy to enhance the properties of this compound as a CPP is the synthesis of its D-diastereomer, d-maurocalcine . This analog, composed entirely of D-amino acids, was designed to retain the cell-penetrating capabilities of the natural L-isoform while eliminating its pharmacological activity on ryanodine receptors. nih.gov Research has shown that d-maurocalcine successfully preserves its three-dimensional structure and cell penetration efficiency, although its efficacy is slightly lower than that of the native L-MCa. nih.gov The key advantage of this modification is the creation of a pharmacologically inert vector with conserved cell-penetrating properties. nih.gov
| Peptide | Relative Penetration Efficacy vs. MCaUF1-9 | Fold-Improvement of MCaUF1-9 |
|---|---|---|
| MCaUF1-9-C-Cy5 | 100% | - |
| Poly-R-C-Cy5 | ~28.6% | 3.5x |
| Pen-C-Cy5 | ~27.8% | 3.6x |
| TAT-C-Cy5 | ~18.2% | 5.5x |
Post-Translational Modifications and Functional Switches
Post-translational modifications (PTMs) are crucial for diversifying protein function. nih.govresearchgate.net In the context of this compound, PTMs that occur after the peptide has entered a cell can dramatically alter its biological activity.
In Cellulo Phosphorylation and its Impact on RyR Modulation (e.g., Thr26 Phosphorylation)
A significant discovery has been the in cellulo phosphorylation of this compound at the Threonine-26 (Thr26) residue. pnas.orgnih.gov This position is part of a consensus PKA phosphorylation site, and studies have confirmed that MCa can be phosphorylated by PKA both in vitro and after it has penetrated a cell. mdpi.compnas.orgnih.gov
This single modification results in a complete pharmacological reprogramming of the peptide's effect on the ryanodine receptor type 1 (RyR1). pnas.orgnih.gov Native this compound is a potent agonist of RyR1, stabilizing the channel's open substates. pnas.org However, upon phosphorylation of Thr26, it is converted into a negative allosteric modulator, effectively inhibiting RyR1 channel activity. pnas.orgnih.gov This functional switch is attributed to the charge neutralization of the nearby Arginine-24 (Arg24) residue, which is critical for the agonist activity of MCa. pnas.org
The impact of this phosphorylation on the binding affinity for RyR1 has been quantified. The apparent affinity (Kd) of biotinylated MCa (MCab) for purified RyR1 is approximately 58.2 nM. pnas.orgnih.gov In contrast, the phosphorylated version, P-MCab Thr26 , exhibits a reduced apparent affinity of 149.6 nM. pnas.orgnih.gov This demonstrates that phosphorylation not only inverts the functional effect of this compound on RyR1 but also decreases its binding strength.
| This compound Variant | Apparent Affinity (Kd) for RyR1 | Functional Effect on RyR1 |
|---|---|---|
| MCab (biotinylated MCa) | 58.2 nM | Agonist (Positive Allosteric Modulator) |
| P-MCab Thr26 (phosphorylated) | 149.6 nM | Antagonist (Negative Allosteric Modulator) |
Design of Analogs for Specific RyR Isoform Modulation (e.g., MCaE12A on RyR2)
Engineering this compound analogs has also been directed at achieving selectivity for different isoforms of the ryanodine receptor. While MCa is a potent modulator of the skeletal muscle isoform (RyR1), its effects on the cardiac isoform (RyR2) have been a subject of investigation. nih.govportlandpress.comnih.gov
An analog of interest is MCaE12A , in which the glutamic acid residue at position 12 is substituted with an alanine. nih.govportlandpress.com This modification was found to increase the peptide's affinity for RyR1 and enhance its cell penetration efficacy. portlandpress.com When tested on the cardiac RyR2 isoform, MCaE12A was shown to be a high-affinity modulator. nih.govportlandpress.comnih.gov It increases RyR2's sensitivity to activating cytoplasmic calcium concentrations, promoting channel opening. nih.govportlandpress.com
Interestingly, binding studies measuring the stimulation of [3H]-ryanodine binding revealed that both native MCa and the MCaE12A analog exhibit a similar apparent affinity for RyR2, with a Kd of approximately 14 nM. portlandpress.com Although the affinity is similar, the E12A substitution potentiates the effect of MCa on RyR2, demonstrating that subtle structural changes can fine-tune the peptide's modulatory activity on specific RyR isoforms. nih.govportlandpress.com
Stability and Biodistribution of Engineered this compound Variants in Preclinical Research Models
For any potential therapeutic application, the stability of the peptide in a biological environment and its distribution throughout the body are critical parameters.
Evaluation of Protease Resistance and Circulatory Half-Life
The stability of this compound and its variants against degradation by proteases is a key determinant of their circulatory half-life. The native structure of this compound, which includes three disulfide bridges, contributes significantly to its stability. nih.gov A study comparing a synthetic analog with intact disulfide bridges (Tyr-MCa ) to a linear version without these bridges (Lin-Tyr-MCa ) found that the disulfide bridges provide a competitive advantage for the peptide's stability in mouse blood. nih.govresearchgate.net
Furthermore, engineering peptides with D-amino acids is a known strategy to increase resistance to proteases. nih.gov The analog d-maurocalcine , being composed of D-amino acids, is expectedly resistant to degradation by proteases that typically act on L-amino acid peptides. nih.govnih.gov This enhanced stability, combined with its cell-penetrating properties, makes it a promising vector for in vivo applications. nih.gov Studies have indicated that this compound is extremely stable in vivo following intravenous injection, with stability lasting over 24 hours. nih.gov
Organ-Specific Distribution Studies in Animal Models
Understanding where an engineered peptide accumulates in the body is crucial. Biodistribution studies in mice using a radiolabeled analog, 125I-Tyr-MCa , have provided insights into its organ-specific targeting following intravenous injection. nih.gov
The study, conducted 60 minutes post-injection, revealed that the peptide is primarily eliminated through a renal route, as evidenced by high levels of radioactivity in the kidneys and urinary bladder. nih.govnih.govnih.gov Significant accumulation was also observed in the stomach and salivary glands. nih.govnih.gov Conversely, the levels of 125I-Tyr-MCa in the brain and cerebellum were extremely low, indicating that the peptide does not effectively cross the blood-brain barrier under normal conditions. nih.govnih.gov This organ-specific distribution profile is essential for directing future therapeutic and diagnostic applications of this compound-based vectors.
| Organ | Relative Activity Level | Key Finding |
|---|---|---|
| Kidneys / Urinary Bladder | High | Primary route of elimination is renal. |
| Stomach | High | Significant peptide accumulation. |
| Salivary Gland | High | Significant peptide accumulation. |
| Liver | Moderate | Moderate peptide accumulation. |
| Lungs | Moderate | Moderate peptide accumulation. |
| Spleen | Moderate | Moderate peptide accumulation. |
| Brain / Cerebellum | Very Low | Does not readily cross the blood-brain barrier. |
Advanced Methodologies in Maurocalcine Research
Structural Determination Techniques
Understanding the three-dimensional structure of maurocalcine (B1151375) is fundamental to deciphering its mechanism of action. Researchers have employed a combination of experimental and computational approaches to determine its structure with high resolution.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for determining the solution structure of this compound. ethz.ch Unlike X-ray crystallography, which requires protein crystals, NMR spectroscopy allows for the study of molecules in a solution environment that more closely mimics physiological conditions. ethz.ch For this compound, two-dimensional ¹H NMR has been utilized to determine its structure in solution. capes.gov.br This technique provides information about the spatial proximity of atomic nuclei, which is then used to calculate a family of structures consistent with the experimental data.
The solution structure of this compound revealed a compact fold characterized by a specific pattern of disulfide bridges: Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32. nih.govnih.gov This arrangement contributes to the peptide's stable three-dimensional conformation. Notably, the structure of this compound has been described as belonging to the Inhibitor Cystine Knot (ICK) fold, a motif common to many other toxic and inhibitory peptides. capes.gov.br The determination of the d-maurocalcine structure by ¹H NMR also confirmed a preserved three-dimensional fold, which is crucial for its cell-penetrating properties. nih.gov
| NMR Experiment Type | Information Gained | Relevance to this compound |
| Two-dimensional ¹H NMR | Through-space correlations between protons (NOEs) | Determination of the three-dimensional solution structure. capes.gov.br |
| DQF-COSY | Through-bond correlations between protons | Aiding in the assignment of proton resonances. nih.gov |
| Amide proton exchange | Identification of protons protected from solvent exchange | Delineating the core, stable regions of the peptide structure. nih.gov |
Computational modeling and molecular dynamics (MD) simulations serve as powerful complements to experimental techniques like NMR. ohsu.edu These in silico approaches allow researchers to study the dynamic behavior of this compound and its interactions with its target, the ryanodine (B192298) receptor, at an atomic level. ohsu.edumdpi.com
Molecular dynamics simulations have been employed to investigate the interaction between this compound and the ryanodine receptor. researcher.life These simulations can provide insights into the binding energetics and the conformational changes that occur upon binding. By creating a virtual system that includes the peptide, the ion channel, and a simulated biological environment (like a lipid bilayer and water), researchers can observe the molecular motions over time. nih.gov This approach helps in identifying key amino acid residues involved in the interaction and understanding the molecular basis of the toxin's effect on channel function. core.ac.uk
| Computational Technique | Application in this compound Research | Key Insights |
| Molecular Modeling | Generating 3D structures of this compound and its analogues. | Understanding structure-function relationships. ohsu.edu |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound and its interaction with the ryanodine receptor. researcher.life | Revealing the conformational changes and key residues involved in binding. nih.govcore.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
Functional Characterization of Ion Channels
To understand how this compound affects the function of its target ion channels, researchers utilize a variety of electrophysiological and fluorescence-based techniques. These methods allow for the direct measurement of ion channel activity and the resulting changes in intracellular calcium levels.
The planar lipid bilayer technique is a powerful tool for studying the activity of single ion channels in a controlled, cell-free environment. brighton.ac.ukumaryland.edu This method involves creating an artificial lipid membrane separating two aqueous compartments, into which purified ion channels, such as the ryanodine receptor, can be incorporated. nih.govu-tokyo.ac.jp By applying a voltage across the bilayer, the flow of ions through a single channel can be recorded as an electrical current. umaryland.edu
In the context of this compound research, planar lipid bilayer electrophysiology has been instrumental in demonstrating the toxin's direct effect on the gating behavior of the ryanodine receptor type 1 (RyR1). nih.gov Recordings have shown that this compound potently and reversibly modifies the channel's gating by inducing a long-lived sub-conductance state. nih.govresearchgate.net This means the channel remains open for extended periods but allows ions to pass at a reduced rate compared to its fully open state. capes.gov.br This technique provides a direct measure of how the toxin alters the fundamental properties of the ion channel. physiology.org
| Parameter Measured | Observation with this compound | Significance |
| Single-channel conductance | Induces a prominent sub-conductance state (around 60% of full conductance). researchgate.netcapes.gov.br | Demonstrates a direct modification of the ion permeation pathway. |
| Channel open probability | Increases the time the channel spends in an open or sub-conductance state. researchgate.net | Explains the observed increase in calcium release from intracellular stores. |
| Reversibility | The effects of this compound are reversible upon washout. nih.gov | Indicates a non-covalent interaction with the ryanodine receptor. |
Calcium imaging techniques utilize fluorescent dyes or genetically encoded indicators to visualize changes in intracellular calcium concentrations. nih.govresearchgate.net These methods are essential for studying the physiological consequences of this compound's action on intact cells. By loading cells with calcium-sensitive indicators, researchers can monitor real-time fluctuations in cytosolic and organellar calcium levels in response to the toxin. oxinst.com
Studies using fluorescence-based assays have shown that the external application of this compound to cultured myotubes leads to an increase in cytosolic calcium. capes.gov.br This calcium increase originates from intracellular stores, confirming that the toxin effectively targets and activates the ryanodine receptors on the sarcoplasmic reticulum. The development of red-shifted genetically encoded calcium indicators (GECIs) offers advantages for in vivo imaging due to reduced light scattering and phototoxicity. elifesciences.org These advanced imaging tools can be targeted to specific subcellular compartments, allowing for a more detailed analysis of calcium dynamics within organelles like the endoplasmic reticulum. researchgate.net
| Assay Type | Cell/System Used | Key Finding |
| Calcium Imaging with Fluorescent Dyes | Cultured myotubes | External application of this compound causes a rise in cytosolic Ca²⁺. capes.gov.br |
| Genetically Encoded Calcium Indicators (GECIs) | Various cell lines, in vivo models | Enables targeted measurement of Ca²⁺ dynamics in specific cells and organelles. oxinst.com |
| Fluorescence Microscopy | Various cell types | Visualization of the cellular and subcellular localization of fluorescently-labeled this compound analogues. nih.gov |
Radioligand binding assays are a fundamental biochemical technique used to study the interaction between a ligand (like this compound) and its receptor (the ryanodine receptor). physiology.org These assays typically use a radiolabeled form of a known ligand, such as [³H]ryanodine, to probe the binding properties of the receptor. Changes in the binding of the radioligand in the presence of an unlabeled compound can reveal information about binding affinity and allosteric modulation.
In this compound research, [³H]ryanodine binding assays have been extensively used to characterize the toxin's interaction with the ryanodine receptor. researchgate.netnih.gov It has been demonstrated that this compound strongly potentiates the binding of [³H]ryanodine to sarcoplasmic reticulum vesicles, indicating that it modulates the receptor's conformation to a state with higher affinity for ryanodine. capes.gov.br These assays have also been crucial in identifying the differential effects of this compound on various ryanodine receptor isoforms, showing a potent effect on RyR1 but a much weaker effect on the cardiac isoform, RyR2. nih.gov Furthermore, by using mutated analogues of this compound, these assays have helped to pinpoint specific amino acid residues that are critical for its binding affinity and efficacy. capes.gov.br
| Assay Condition | Effect of this compound on [³H]Ryanodine Binding | Inference |
| On skeletal muscle RyR1 | Strong potentiation (e.g., 7-fold increase). capes.gov.brnih.gov | This compound allosterically modulates RyR1 to a high-affinity state for ryanodine. |
| On cardiac muscle RyR2 | Very small, non-saturating effect. nih.gov | Demonstrates isoform-specific action of this compound. |
| In the presence of varying Ca²⁺ concentrations | Decreases sensitivity to inhibitory high Ca²⁺ and increases sensitivity to stimulatory low Ca²⁺. capes.gov.br | This compound alters the calcium-dependent regulation of the ryanodine receptor. |
| Using this compound mutants | Reduced binding affinity and efficacy for certain mutants (e.g., Arg24 mutant). capes.gov.br | Identifies key residues involved in the interaction with the ryanodine receptor. |
Calcium Imaging and Fluorescence-Based Assays on Cellular and Subcellular Levels
Cellular and Subcellular Localization Studies
Advanced imaging and analytical techniques are crucial for understanding how this compound (MCa) enters cells and reaches its intracellular targets. Confocal microscopy and flow cytometry have been instrumental in visualizing and quantifying the internalization of MCa and its conjugates, while other methods allow for the precise measurement of its cargo-delivery efficiency.
Confocal Microscopy and Flow Cytometry for Peptide Internalization
Confocal microscopy and flow cytometry are powerful tools for studying the cellular uptake of this compound. Confocal microscopy provides high-resolution images, allowing for the qualitative assessment of peptide internalization and its subcellular localization. adcreview.com Flow cytometry, on the other hand, offers a quantitative analysis of fluorescence intensity in a large population of cells, enabling a more precise measurement of internalization efficiency. mdpi.comcore.ac.uk
Studies utilizing fluorescently-labeled this compound derivatives, such as those coupled with Cyanine 3 (Cy3) or Cyanine 5 (Cy5), have demonstrated the peptide's ability to penetrate the cell membrane. nih.gov For instance, a biotinylated MCa analogue (MCab) complexed with fluorescently-labeled streptavidin was shown to enter various cell types. nih.gov The internalization of these fluorescent complexes can be observed at concentrations as low as 10 nM. nih.gov
Confocal microscopy has revealed that internalized this compound often appears as punctate dots within the cytoplasm, suggesting an endocytic pathway of entry. core.ac.uk In some cases, a more diffuse staining is observed, which may indicate direct translocation across the plasma membrane. core.ac.uk The intracellular distribution can vary depending on the specific MCa analogue and the cell type being studied. core.ac.uk
Flow cytometry has been used to compare the internalization efficiency of this compound with other well-known cell-penetrating peptides (CPPs) like TAT, penetratin, and polyarginine. mdpi.com These quantitative analyses have shown that certain MCa analogues, such as MCaUF1-9, exhibit significantly higher penetration efficacy. mdpi.com For example, at a concentration of 10 µM, MCaUF1-9 was found to penetrate cells 5.5-fold more effectively than TAT. mdpi.com
Table 1: Comparison of Cell Penetration Efficiency of MCa Analogues and other CPPs
| Peptide | Relative Penetration Efficiency (Compared to TAT-C-Cy5) |
| MCaUF1-9-C-Cy5 | 5.5-fold higher |
| Poly-R-C-Cy5 | 3.5-fold higher |
| Pen-C-Cy5 | 3.6-fold higher |
| TAT-C-Cy5 | 1.0 (baseline) |
| Data based on flow cytometry analysis at 10 µM peptide concentration. mdpi.com |
Quantitative Analysis of Intracellular Cargo Delivery
Beyond visualizing its own entry, a key aspect of this compound research is quantifying its ability to deliver various "cargo" molecules into cells. This is essential for its potential application as a drug delivery vector. nih.gov The efficiency of MCa-mediated cargo delivery is often assessed by measuring the intracellular concentration or activity of the transported molecule.
Early evidence of MCa's cargo-carrying capacity came from studies where it was shown to facilitate the entry of streptavidin, a relatively large protein, into cells when linked to a biotinylated MCa. nih.gov This demonstrated that MCa could be used as a vector for delivering macromolecules. nih.gov
The delivery of smaller molecules has also been investigated. For example, this compound has been used to transport fluorescent dyes into cells. core.ac.uk The amount of delivered cargo can be quantified using techniques like fluorescence-activated cell sorting (FACS) analysis, which measures the fluorescence intensity of individual cells. nih.gov
Furthermore, the biological activity of the delivered cargo can serve as a quantitative measure. A prime example is MCa's effect on its natural intracellular target, the ryanodine receptor (RyR). The application of MCa to the exterior of muscle cells leads to a rapid release of calcium from intracellular stores, an effect that can be measured using calcium imaging techniques. nih.govnih.gov This demonstrates that MCa not only enters the cell but also delivers a functional "signal" to its intracellular target.
Biochemical and Molecular Approaches
Understanding the molecular interactions of this compound is fundamental to elucidating its mechanism of action. A variety of biochemical and molecular techniques have been employed to study its binding partners, particularly the ryanodine receptor, and to track its journey within a biological system.
Protein Purification and Reconstitution Protocols for RyR Studies
To study the direct interaction between this compound and the ryanodine receptor (RyR) in a controlled environment, purification of the RyR protein and its reconstitution into artificial membrane systems are essential steps. RyR1, the skeletal muscle isoform, and RyR2, the cardiac isoform, are typically purified from heavy sarcoplasmic reticulum (SR) vesicles isolated from muscle tissues. nih.govnih.gov The purification process often involves solubilizing the SR vesicles with detergents like CHAPS, followed by techniques such as sucrose (B13894) gradient centrifugation. nih.gov
Once purified, the RyR channels can be reconstituted into planar lipid bilayers. nih.govnih.gov This setup allows for the electrophysiological recording of single-channel activity. The bilayer is formed from a mixture of phospholipids, such as phosphatidylethanolamine, phosphatidylserine, and L-phosphatidylcholine, dissolved in a solvent like n-decane. nih.govnih.gov The purified RyR is then added to one side of the bilayer, where it incorporates into the artificial membrane. nih.gov This reconstituted system enables researchers to directly observe the effects of this compound on the gating behavior of the RyR channel, free from the complexities of the cellular environment. nih.govnih.gov
Pull-Down Assays for Protein-Protein Interaction Mapping
Pull-down assays are a powerful in vitro method to identify and confirm direct physical interactions between proteins. thermofisher.comnih.gov In the context of this compound research, this technique has been instrumental in mapping its binding sites on the ryanodine receptor. nih.gov
The general principle of a pull-down assay involves using a "bait" protein to capture its interacting "prey" protein from a solution. thermofisher.com For this compound studies, a biotinylated version of the peptide (the bait) is first immobilized on streptavidin-coated magnetic beads. nih.govnih.gov These MCa-coated beads are then incubated with either purified RyR protein or fragments of the RyR protein. nih.govnih.gov If there is an interaction, the RyR protein or its fragments will bind to the immobilized this compound. After washing away non-specifically bound proteins, the captured proteins are eluted and analyzed, typically by Western blotting using antibodies specific to RyR. nih.gov
Using this approach, researchers have successfully identified specific regions within the RyR1 sequence that interact with this compound. nih.gov For example, pull-down experiments have shown that this compound binds to two discrete regions of RyR1, with a particularly strong interaction observed with a fragment encompassing amino acid residues 3201-3661. nih.gov
Table 2: Key Components of a this compound Pull-Down Assay
| Component | Description | Purpose |
| Biotinylated this compound | This compound peptide chemically linked to biotin. | "Bait" protein that is specific to the interaction being studied. |
| Streptavidin-coated beads | Solid support (e.g., magnetic beads) with streptavidin bound to the surface. | To immobilize the biotinylated this compound. |
| RyR protein/fragments | Purified ryanodine receptor or specific domains of the protein. | "Prey" protein whose interaction with the bait is being tested. |
| Wash buffers | Buffers of varying stringency used to remove non-specifically bound proteins. | To reduce background and false-positive results. |
| Elution buffer | A solution that disrupts the interaction between the bait and prey. | To release the captured prey protein for analysis. |
| Western blotting | Immunodetection technique using antibodies to identify the eluted protein. | To confirm the identity of the interacting protein. |
Isotopic Labeling and Radiometric Detection for In Vivo Research
To study the fate of this compound within a living organism (in vivo), researchers often employ isotopic labeling. nih.gov This involves incorporating a radioactive isotope, such as Iodine-125 (¹²⁵I), into the peptide's structure. nih.govresearchgate.net This radiolabeling allows for the sensitive and quantitative tracking of the peptide's distribution throughout the body. researchgate.net
For MCa, analogues containing a tyrosine residue are synthesized to facilitate radioiodination. nih.gov The labeling process must be carefully optimized to ensure that a single iodine atom is attached to each peptide molecule (mono-iodination), which is crucial for accurate quantitative studies. researchgate.net
Once the radiolabeled this compound is administered to an animal model, its biodistribution can be monitored over time. nih.govmdpi.com This is often done through techniques like single-photon emission computed tomography (SPECT) imaging, which provides a non-invasive view of the radiotracer's location. mdpi.com Additionally, after a set period, tissues and organs can be harvested, and the amount of radioactivity in each sample is measured using a gamma counter. mdpi.com This provides a detailed quantitative picture of where the peptide accumulates. mdpi.com
Studies using ¹²⁵I-labeled Tyr-MCa in mice have shown that the peptide distributes to various peripheral organs and that its primary route of elimination is through the kidneys. nih.govmdpi.com Such in vivo data is vital for understanding the pharmacokinetic properties of this compound and for evaluating its potential as a systemic drug delivery vehicle. nih.gov
Broader Research Implications and Future Directions
Maurocalcine (B1151375) as a Unique Tool for Ryanodine (B192298) Receptor Physiology Research
This compound's ability to interact with and modulate ryanodine receptors, key players in intracellular calcium release, has made it an invaluable probe for dissecting the intricate mechanisms of cellular calcium homeostasis. researchgate.netpnas.org
This compound acts as a potent allosteric modulator of the type 1 ryanodine receptor (RyR1), the isoform predominantly found in skeletal muscle. pnas.orgpnas.org It binds to a site on the cytoplasmic domain of RyR1, distinct from the ryanodine binding site itself, and induces significant changes in the channel's gating behavior. wikipedia.orgcore.ac.uk Specifically, MCa stabilizes long-lasting subconductance states, effectively increasing the channel's open probability. researchgate.netnih.gov This property allows researchers to study the proportional gating mechanism of RyR1, where the channel can open to distinct, fractional conductance levels. nih.gov
Interestingly, while this compound binds to homologous domains on the cardiac ryanodine receptor (RyR2), it does not induce the same functional modifications as seen with RyR1. nih.gov This isoform-specific effect provides a unique opportunity to investigate the structural and functional differences that govern the gating mechanisms of RyR1 and RyR2. nih.gov Furthermore, studies have shown that the phosphorylation of this compound in cellulo can convert it from a positive to a negative allosteric modulator of RyR1, highlighting a novel mechanism of pharmacological reprogramming and offering a lead for developing specific RyR1 inhibitors. pnas.orgpnas.org
| Receptor Isoform | This compound Effect | Key Findings |
| RyR1 (Skeletal) | Potentiation of channel opening, stabilization of subconductance states. researchgate.netnih.gov | Reveals proportional gating mechanisms and allows for the study of allosteric modulation. nih.gov |
| RyR2 (Cardiac) | Binds to the receptor but has negligible effect on gating. nih.gov | Highlights isoform-specific differences in the role of MCa-binding domains in channel gating. nih.gov |
| Phosphorylated MCa on RyR1 | Converts from a positive to a negative allosteric modulator. pnas.orgpnas.org | Demonstrates pharmacological reprogramming and provides a basis for developing novel inhibitors. pnas.orgpnas.org |
Excitation-contraction (E-C) coupling is the fundamental process by which an electrical stimulus in a muscle cell leads to mechanical contraction. This process relies on the intricate interplay between the dihydropyridine (B1217469) receptor (DHPR) in the t-tubular membrane and the RyR1 in the sarcoplasmic reticulum. nih.govrupress.org this compound has proven to be a valuable tool for dissecting this critical pathway.
An intriguing aspect of this compound is its sequence homology to a cytoplasmic loop of the DHPR, known as domain A, which is believed to interact directly with RyR1. researchgate.net This mimicry allows MCa to serve as a surrogate for domain A, enabling researchers to probe the molecular interactions that trigger calcium release. smartox-biotech.com Studies using this compound have helped to map the binding sites for domain A on RyR1 and to understand how this interaction influences channel function. researchgate.net
Furthermore, investigations in intact muscle fibers have revealed that the functional coupling between DHPR and RyR1 can modulate the accessibility of this compound to its binding site, providing insights into the dynamic conformational changes that occur during E-C coupling. nih.govcore.ac.uk The ability of MCa to induce calcium release in developing muscle cells but not in mature fibers with established DHPR-RyR1 coupling underscores its utility in studying the maturation and regulation of this essential physiological process. nih.gov
Investigating Allosteric Modulation and Gating Mechanisms
Advancements in Peptide-Based Drug Delivery Systems
The remarkable ability of this compound to translocate across cell membranes has spurred significant research into its potential as a cell-penetrating peptide (CPP) for drug delivery. mdpi.comnih.gov
While native this compound's pharmacological activity on RyR1 is a boon for physiological studies, it is an undesirable side effect for a drug delivery vector. mdpi.comnih.gov This has led to the development of this compound analogues that retain their cell-penetrating capabilities while being pharmacologically inert.
Researchers have successfully created such analogues by modifying the peptide's structure. For instance, the synthesis of D-maurocalcine, an analogue composed of D-amino acids, resulted in a peptide with preserved structure and cell-penetrating properties but no effect on ryanodine receptors. nih.govresearchgate.net Another strategy involves replacing the internal cysteine residues with isosteric 2-aminobutyric acid, leading to an unfolded yet effective CPP. nih.gov Furthermore, truncating the this compound sequence has yielded smaller, highly efficient CPPs, some as short as nine amino acids. nih.gov These non-pharmacological MCa-derived peptides have been shown to successfully deliver various cargoes, including proteins and nanoparticles, into cells. mdpi.comdb-thueringen.de
| This compound Analogue | Key Feature | Advantage for Drug Delivery |
| D-maurocalcine | Composed of D-amino acids. nih.govresearchgate.net | Pharmacologically inert, protease resistant. nih.govresearchgate.net |
| Unfolded MCa (Cys replaced) | Lacks secondary structure. nih.gov | Retains cell penetration without pharmacological activity. nih.gov |
| Truncated MCa analogues | Shorter peptide sequences. nih.gov | Smaller size, competitive cell penetration efficiency. nih.gov |
Beyond simply delivering cargo into cells, researchers are exploring ways to use this compound-based CPPs to target specific intracellular compartments. The inherent properties of MCa, such as its positive charge, contribute to its interaction with negatively charged components of the cell membrane. nih.gov By modifying the peptide sequence and charge, it may be possible to influence its uptake mechanism and subsequent intracellular trafficking.
For example, the cell penetration of a mini-maurocalcine peptide was found to be pH-sensitive, suggesting a potential for targeting acidic environments like those found in tumors. mdpi.com Moreover, studies have shown that this compound can deliver quantum dots into cells, opening up possibilities for advanced cellular imaging and tracking. mdpi.com The development of MCa analogues with tailored properties could lead to a new generation of research probes with enhanced specificity for particular organelles or cellular pathways, thereby refining our ability to study cellular processes in real-time.
Development of Non-Pharmacological CPPs from this compound Scaffold
Contributions to Venomics and Toxinology
The study of this compound has significantly contributed to the broader fields of venomics and toxinology, which focus on the characterization and application of venom components. This compound was the first animal toxin identified to possess cell-penetrating properties, a discovery that expanded the known functional repertoire of scorpion toxins. rsc.orgdntb.gov.ua
This finding has spurred further investigations into other venom-derived peptides, leading to the identification of additional CPPs from various animal venoms. rsc.orgmdpi.com The unique structural motif of this compound, the inhibitor cystine knot (ICK), which contributes to its stability, is also a subject of interest. mdpi.com Understanding the structure-function relationships of MCa and its homologues provides valuable insights into the evolution of venom components and their diverse biological activities. mdpi.comrsc.org The ongoing exploration of scorpion venoms, prompted by discoveries like this compound, continues to be a promising avenue for the discovery of novel peptides with therapeutic and biotechnological potential. dntb.gov.uatoxinology.orgresearchgate.net
Understanding Toxin Evolution and Peptide Scaffold Diversification
The evolution of scorpion venoms has produced a vast arsenal (B13267) of bioactive peptides with high specificity for various ion channels. mdpi.com this compound, with its inhibitor cystine knot (ICK) motif, is a prime example of this evolutionary ingenuity. nih.govportlandpress.com The ICK fold, characterized by three disulfide bridges forming a knotted structure, confers exceptional stability to the peptide. nih.govresearchgate.net This structural motif is found across a wide range of organisms, including plants, fungi, and invertebrates, highlighting its evolutionary success. portlandpress.com
The study of this compound and other related toxins, such as imperatoxin A, provides a window into the diversification of peptide scaffolds. mdpi.comportlandpress.com While both this compound and imperatoxin A target ryanodine receptors, subtle differences in their sequences lead to variations in their functional effects. mdpi.com This natural variation within the calcin family of peptides offers a diverse set of ligands to modulate ryanodine receptors with a high dynamic range. researchgate.net Analysis of scorpion venom transcriptomes has revealed that the majority of these toxin scaffolds have been shaped by positive selection, driving the evolution of novel functions. researchgate.net The divergence of scorpion toxin subgroups, such as the λ-KTx/calcine subgroup to which this compound belongs, appears to be linked to the speciation of scorpions themselves. mdpi.com By comparing the structures and functions of these related toxins, researchers can trace the evolutionary pathways that have led to the remarkable diversity of scorpion venom peptides and their specific molecular targets. peerj.com
Identification of Novel Bioactive Peptides for Mechanistic Studies
The discovery and characterization of this compound have spurred the search for other novel bioactive peptides within animal venoms and other natural sources. nih.gov The unique ability of this compound to penetrate cell membranes and modulate intracellular targets makes it a valuable tool for mechanistic studies. nih.gov This has led to the identification of other venom-derived cell-penetrating peptides (CPPs), each with its own set of properties and potential applications. nih.gov
The process of identifying novel bioactive peptides often involves a combination of techniques, including liquid chromatography, mass spectrometry, and in silico analysis. mdpi.comnih.govnih.gov By screening complex mixtures like scorpion venom, researchers can identify peptides with desired activities, such as ion channel modulation. mdpi.com Once a promising peptide is identified, its structure and mechanism of action can be investigated in detail. mdpi.com For instance, the identification of λ-MeuKTx-1, another scorpion toxin with an ICK fold but with different channel selectivity, has provided further insights into the structure-function relationships of this peptide family. portlandpress.com These studies not only expand our understanding of the molecular basis of venom toxicity but also provide a rich source of lead compounds for the development of new therapeutic and research agents. nih.gov
Integration into Systems Biology and Translational Research Tools
This compound's distinct characteristics make it a powerful tool for integration into broader biological research, from fundamental studies of cellular processes to the development of advanced diagnostic and therapeutic technologies.
Use in Studying Calcium Homeostasis in Model Systems
Calcium ions (Ca²⁺) are ubiquitous second messengers that control a vast array of cellular processes. researchgate.net this compound's ability to specifically target and modulate ryanodine receptors (RyRs), key channels in intracellular Ca²⁺ release, makes it an invaluable probe for dissecting the complexities of calcium signaling. researchgate.netnih.gov By applying this compound to various model systems, such as cultured cells and isolated muscle fibers, researchers can precisely manipulate RyR activity and observe the downstream consequences on calcium dynamics. nih.govnih.gov
For example, studies using this compound have helped to elucidate the role of RyRs in excitation-contraction coupling in skeletal muscle and in the regulation of pacemaker activity in cardiac cells. researchgate.netnih.gov The toxin has been shown to increase the sensitivity of RyR2 to activating calcium concentrations in cardiomyocytes. researchgate.net Furthermore, this compound can induce Ca²⁺ release from intracellular stores, allowing for detailed investigation of the spatial and temporal organization of calcium signals, such as "calcium sparks". nih.gov This provides a means to understand how disruptions in calcium homeostasis contribute to various pathological conditions.
Development of Advanced Biomedical Imaging Probes
The cell-penetrating properties of this compound make it an attractive scaffold for the development of advanced biomedical imaging probes. medchemexpress.com By attaching fluorescent dyes or other imaging agents to this compound, it is possible to create probes that can enter living cells and visualize specific intracellular targets or processes. nih.gov This opens up new avenues for molecular imaging, a field focused on the non-invasive visualization of biological processes at the molecular and cellular level. nih.gov
The development of such probes has the potential to revolutionize disease diagnosis and monitoring. nih.govimperial.ac.uk For instance, a this compound-based probe could be designed to specifically report on the activity of ryanodine receptors in real-time, providing insights into cardiac arrhythmias or muscular dystrophies. The creation of activatable cell-penetrating peptides (ACPPs), where the cell-penetrating function is unmasked by specific enzymes present in a disease state, is a particularly promising strategy. researchgate.net These advanced imaging agents could lead to earlier disease detection and more personalized therapeutic approaches. nih.govnih.gov
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying Maurocalcine’s modulation of ryanodine receptors (RyRs)?
- Methodological Guidance :
- Use in vitro assays with isolated sarcoplasmic reticulum vesicles to measure calcium flux .
- Employ fluorescence-based calcium imaging in cell lines (e.g., HEK293) transfected with RyR isoforms to assess receptor-specific effects .
- Validate findings in ex vivo skeletal muscle preparations to mimic physiological conditions .
- Reference structural studies (e.g., NMR or cryo-EM) to map this compound’s binding sites on RyRs .
Q. How can researchers ensure the structural stability of this compound in biochemical experiments?
- Methodological Guidance :
- Purify the peptide using reverse-phase HPLC and confirm purity via mass spectrometry (MS) .
- Monitor conformational stability using circular dichroism (CD) spectroscopy under varying pH and temperature conditions .
- Use reducing agents (e.g., DTT) to prevent oxidation of cysteine residues, which are critical for its activity .
Q. What are the key controls required to validate this compound’s specificity in calcium signaling studies?
- Methodological Guidance :
- Include RyR knockout models or siRNA-mediated silencing to confirm target specificity .
- Compare results with known RyR modulators (e.g., caffeine or dantrolene) to establish functional benchmarks .
- Use calcium chelators (e.g., BAPTA-AM) to isolate this compound’s effects from background calcium fluctuations .
Advanced Research Questions
Q. How can contradictory findings about this compound’s dual agonist/antagonist effects be systematically resolved?
- Methodological Guidance :
- Conduct a meta-analysis of dose-response curves across studies to identify concentration-dependent behavior .
- Apply advanced statistical models (e.g., Bayesian inference) to account for variability in experimental conditions .
- Perform single-channel electrophysiology to resolve conflicting reports on RyR open probability modulation .
Q. What strategies optimize the use of this compound as a molecular probe in high-throughput drug screening?
- Methodological Guidance :
- Develop a fluorescence polarization assay using labeled this compound to quantify RyR binding affinity .
- Integrate automated patch-clamp systems to measure calcium currents in response to compound libraries .
- Validate hits with isothermal titration calorimetry (ITC) to confirm thermodynamic binding parameters .
Q. How can multi-omics approaches elucidate this compound’s broader signaling network impacts?
- Methodological Guidance :
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream genes/proteins affected by RyR modulation .
- Use phosphoproteomics to map calcium-dependent kinase activation pathways .
- Cross-reference findings with public databases (e.g., UniProt, KEGG) to annotate novel pathways .
Q. What experimental designs mitigate confounding factors in in vivo this compound toxicity studies?
- Methodological Guidance :
- Employ blinded, randomized dosing in animal models to reduce bias .
- Monitor off-target effects via whole-genome expression profiling (microarrays) .
- Use pharmacokinetic modeling to correlate plasma concentration with observed toxicological endpoints .
Methodological Frameworks for Rigorous Inquiry
- Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in calcium signaling mechanisms .
- Data Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to synthesize conflicting evidence and identify methodological disparities .
- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols, including raw data deposition in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
